molecular formula C10H7ClFNO B3024877 3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole CAS No. 753479-56-0

3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole

Cat. No.: B3024877
CAS No.: 753479-56-0
M. Wt: 211.62 g/mol
InChI Key: HMNSMZAKTCXHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a chloromethyl group at the third position and a fluorophenyl group at the fifth position. Isoxazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies to investigate the biological activity of isoxazole derivatives, including their potential as enzyme inhibitors or receptor modulators.

    Medicine: Isoxazole derivatives are often explored for their therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole” would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards of “3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole” would depend on its physical and chemical properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on “3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole” would depend on its properties and potential applications. It could be interesting to explore its use in various fields, such as organic synthesis, medicinal chemistry, or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For example, 2-fluorobenzonitrile can be converted to its corresponding nitrile oxide, which then reacts with propargyl chloride to form the isoxazole ring.

    Chloromethylation: The chloromethyl group can be introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the isoxazole ring or the fluorophenyl group, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted isoxazoles with various functional groups replacing the chlorine atom.

    Oxidation: Products include aldehydes or carboxylic acids derived from the chloromethyl group.

    Reduction: Products include reduced derivatives of the isoxazole ring or the fluorophenyl group.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-5-phenylisoxazole: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    3-(Chloromethyl)-5-(4-fluorophenyl)isoxazole: The fluorine atom is positioned differently, potentially altering its interaction with biological targets.

    3-(Bromomethyl)-5-(2-fluorophenyl)isoxazole: The bromine atom may confer different reactivity compared to the chlorine atom.

Uniqueness

3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole is unique due to the presence of both the chloromethyl and fluorophenyl groups, which can influence its chemical reactivity and biological activity. The specific positioning of these groups on the isoxazole ring can result in distinct interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(chloromethyl)-5-(2-fluorophenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c11-6-7-5-10(14-13-7)8-3-1-2-4-9(8)12/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNSMZAKTCXHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622216
Record name 3-(Chloromethyl)-5-(2-fluorophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

753479-56-0
Record name 3-(Chloromethyl)-5-(2-fluorophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole
Reactant of Route 2
3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole
Reactant of Route 3
Reactant of Route 3
3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole
Reactant of Route 4
Reactant of Route 4
3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole
Reactant of Route 5
Reactant of Route 5
3-(Chloromethyl)-5-(2-fluorophenyl)isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.